N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid

説明

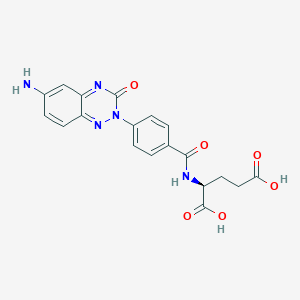

N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzotriazine ring system, which is known for its diverse biological activities. The presence of the glutamic acid moiety further enhances its biochemical relevance.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high efficiency, cost-effectiveness, and minimal environmental impact.

化学反応の分析

Types of Reactions

N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the benzotriazine ring, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The benzoyl and glutamic acid moieties can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzoyl or glutamic acid moieties .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzotriazole compounds, including those similar to N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid, exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can act against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as broad-spectrum antibacterial agents .

Case Study: Antimicrobial Screening

A series of benzotriazole derivatives were synthesized and screened for their antibacterial activity. The results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications at specific positions on the benzotriazole ring enhanced antimicrobial efficacy .

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| Compound A | MIC = 5 µg/mL | MIC = 10 µg/mL |

| Compound B | MIC = 15 µg/mL | MIC = 5 µg/mL |

1.2 Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of benzotriazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The incorporation of amino acids like glutamic acid in these structures may enhance their bioactivity and solubility.

Biochemical Research Applications

2.1 Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, certain benzotriazole derivatives have been identified as selective inhibitors of protein kinases, which are critical in cell signaling and cancer progression .

Case Study: Protein Kinase Inhibition

In vitro studies demonstrated that a derivative of the compound inhibited protein kinase CK2 with an IC50 value of 20 nM. This suggests its potential use in cancer therapeutics where CK2 is often overexpressed .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its ability to form stable complexes with metal ions has implications for developing new materials with enhanced properties such as thermal stability and mechanical strength .

Case Study: Metal Complexation

Research has shown that incorporating this compound into polymer matrices improved the material's resistance to thermal degradation when exposed to high temperatures compared to traditional polymers .

作用機序

The mechanism by which N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazine ring can bind to enzymes or receptors, modulating their activity. The glutamic acid moiety may facilitate cellular uptake or interaction with other biomolecules. Pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction .

類似化合物との比較

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

Lenalidomide: This compound has a related structure and is used in medicinal chemistry for its therapeutic effects.

Uniqueness

N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid is unique due to its combination of a benzotriazine ring and a glutamic acid moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and development .

生物活性

N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid (referred to as "compound") is a synthetic compound exhibiting notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : The benzotriazine moiety contributes to its pharmacological properties.

- Functional Groups : The presence of amino and carboxyl groups enhances its interaction with biological targets.

The biological activity of the compound primarily revolves around its interaction with various enzymes and receptors:

- Inhibition of Thymidylate Synthase : The compound has been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition is competitive with 5,10-methylenetetrahydrofolate, indicating its potential as an antitumor agent .

- Modulation of Glutamate Receptors : Given its structural similarity to glutamic acid derivatives, the compound may influence glutamate receptor activity. This could have implications for neurological conditions where glutamate signaling is disrupted .

Antitumor Activity

The compound's ability to inhibit TS suggests significant antitumor potential. In vitro studies have demonstrated that it effectively reduces cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 (leukemia) | 0.52 | Inhibition of TS |

| A549 (lung cancer) | 1.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 0.75 | Cell cycle arrest |

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties through modulation of glutamate signaling pathways. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its role as a potent TS inhibitor . The findings suggest that structural modifications can enhance selectivity and potency against specific tumor types.

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .

- Clinical Implications : The compound's mechanism as a TS inhibitor places it in a promising position for development alongside existing chemotherapy agents, potentially improving efficacy and reducing side effects through targeted action .

特性

IUPAC Name |

(2S)-2-[[4-(6-amino-3-oxo-1,2,4-benzotriazin-2-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O6/c20-11-3-6-13-15(9-11)22-19(30)24(23-13)12-4-1-10(2-5-12)17(27)21-14(18(28)29)7-8-16(25)26/h1-6,9,14H,7-8,20H2,(H,21,27)(H,25,26)(H,28,29)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTGBHWQSDBXRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924245 | |

| Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122712-57-6 | |

| Record name | N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122712576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。